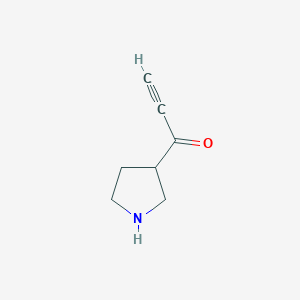

1-(Pyrrolidin-3-yl)prop-2-yn-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylprop-2-yn-1-one |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h1,6,8H,3-5H2 |

InChI Key |

KOUIVNIRCXIWEU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One and Its Key Analogues

Direct Synthesis Approaches to the Target Compound

Direct synthetic routes to 1-(pyrrolidin-3-yl)prop-2-yn-1-one and its analogues often employ multicomponent reactions, which are prized for their efficiency and atom economy.

Ketone-Amine-Alkyne (KA2) Coupling Reactions for Propargyl Ketone Formation

A prominent method for the synthesis of propargylamines is the Ketone-Amine-Alkyne (KA2) coupling reaction. researchgate.netnih.gov This one-pot, three-component reaction involves a ketone, an amine, and a terminal alkyne, and is an effective way to construct quaternary carbon-containing propargylic amines. researchgate.netresearchgate.net The reaction is analogous to the more widely studied Aldehyde-Amine-Alkyne (A3) coupling, but the use of a ketone presents a greater challenge due to the lower reactivity of the ketimine intermediate compared to the aldimine intermediate in A3 couplings. researchgate.net The KA2 reaction typically proceeds through the in-situ formation of a metal acetylide, which then undergoes nucleophilic attack on a ketiminium species generated from the ketone and amine. researchgate.netacs.org A key byproduct of this coupling is water, and the use of a drying agent can be beneficial to improve the yield of the desired propargylamine (B41283). researchgate.net

Various transition metals have been successfully employed to catalyze the KA2 coupling reaction. Copper (Cu) is a commonly used metal source, with catalysts such as Cu(I) halides and copper-doped zeolites proving effective. researchgate.netnih.govresearchgate.net Gold (Au) and zinc (Zn) have also been utilized. researchgate.net Recent advancements have demonstrated the use of well-defined silver (Ag) species in KA2 coupling, marking a notable development in the field. researchgate.net The choice of metal catalyst can significantly influence the reaction's efficiency and substrate scope. For instance, some protocols may require high catalyst loadings (10-20 mol%), while others have been developed to operate with lower amounts of catalyst. researchgate.net

Table 1: Comparison of Transition Metal Catalysts in KA2 Coupling Reactions

| Metal Catalyst | Typical Form | Key Advantages | Representative Substrates |

| Copper (Cu) | Cu(I) halides, Cu-zeolites, Cu(OAc)2 | Inexpensive, versatile, widely studied. researchgate.netnih.govresearchgate.netnih.gov | Ketones, amines, terminal alkynes. researchgate.netnih.gov |

| Gold (Au) | Au complexes | Can activate triple bonds for nucleophilic addition. researchgate.netrsc.org | Ketones, amines, terminal alkynes. researchgate.net |

| Silver (Ag) | Well-defined Ag species | Represents a newer advancement in the field. researchgate.net | Ketones, amines, terminal alkynes. researchgate.net |

| Zinc (Zn) | Zn(II) complexes, ZnI2 | Environmentally benign, can act as a bifunctional catalyst. researchgate.netresearchgate.net | Ketones, amines, terminal alkynes. researchgate.netresearchgate.net |

This table provides a general overview and specific examples can be found in the cited literature.

The reactivity and selectivity of the metal catalyst in KA2 reactions are significantly influenced by the coordinating ligands. scholaris.ca Ligand design is a critical aspect of catalyst optimization, as modifying the steric and electronic properties of the ligand can dramatically affect the reaction outcome. scholaris.canumberanalytics.com For instance, in copper-catalyzed reactions, diamine and dicarbonyl compounds have been found to be effective ligands, preventing side reactions and deactivation of the copper(I) catalyst. tcichemicals.com The pKa of a ligand can be a useful descriptor for predicting catalyst energetics and the stability of reaction intermediates. nih.gov Researchers are continuously developing new ligands with tailored properties to enhance catalytic efficiency and stability. numberanalytics.commaterialssquare.comnih.gov Virtual Ligand-Assisted Optimization (VLAO) is an emerging computational method that streamlines the design of ligands by modeling and testing them in virtual environments, which can accelerate the discovery of highly efficient catalysts. materialssquare.com

While the KA2 coupling is a powerful tool, its application with specific substrates like pyrrolidin-3-one precursors can have limitations. The reactivity of the ketone is a crucial factor, and sterically hindered ketones may react more slowly. researchgate.net The nature of the amine and the alkyne also plays a significant role. For example, some catalytic systems may not be effective with primary aromatic amines or aliphatic terminal alkynes. nih.gov In the context of synthesizing this compound, the stability of the pyrrolidin-3-one precursor under the reaction conditions is a key consideration. The development of robust catalytic systems with broad substrate tolerance is an ongoing area of research. researchgate.net

Cross-Coupling Strategies Incorporating Pyrrolidin-3-yl Moiety

Beyond multicomponent reactions, cross-coupling strategies offer another avenue for synthesizing molecules containing the pyrrolidin-3-yl moiety. Transition-metal-catalyzed cross-coupling reactions are fundamental in C-N bond formation. nih.gov Copper-catalyzed Ullmann-type couplings, for example, have a long history and have been significantly improved through the development of new ligands and reaction conditions, making them more practical and applicable to a wider range of substrates, including heterocyclic aryl halides and various N-nucleophiles like pyrrolidine (B122466). nih.govtcichemicals.com Nickel-catalyzed Negishi cross-coupling reactions have also been reported for the reaction of propargylic electrophiles with various nucleophiles. rsc.org Additionally, iridium-catalyzed reductive cycloaddition reactions provide a method for the synthesis of highly substituted pyrrolidines from amides and lactams. acs.org

Nucleophilic Addition Reactions to Propargyl Electrophiles

Nucleophilic addition reactions represent a fundamental approach to forming the key bonds in this compound. youtube.comyoutube.com In this context, a pyrrolidine-based nucleophile would attack a propargyl electrophile. The carbonyl group of an aldehyde or ketone is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. youtube.com The reaction mechanism can vary depending on the strength of the nucleophile. Strong nucleophiles can directly attack the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. youtube.comyoutube.com With weaker nucleophiles, the reaction is often acid-catalyzed, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbon, facilitating the nucleophilic attack. youtube.com The propargyl group itself can be introduced via a nucleophilic propargylating agent or by the addition of a metal acetylide to an iminium ion, which can be formed from a pyrrolidine derivative. nih.gov

Cyclization-Based Synthetic Routes to the Pyrrolidine Core

The construction of the pyrrolidine ring, a key structural motif in many biologically active compounds, can be achieved through various cyclization strategies. These methods often provide efficient access to the core structure of molecules like this compound by forming the five-membered ring in a controlled manner.

Intramolecular Annulation Reactions

Intramolecular annulation reactions are a powerful tool for the synthesis of cyclic structures, including the pyrrolidine core. These reactions involve the formation of a ring by creating two new bonds from a single acyclic precursor. Various catalytic systems have been developed to promote these transformations, offering pathways to pyrrolidines from different starting materials.

One notable strategy involves the use of tunable annulation protocols that can be directed towards either pyrrolidine or piperidine (B6355638) synthesis by carefully controlling reaction conditions such as halogenating reagents, concentration, and solvent. nih.gov For instance, the reaction of an allylsulfonamide with a styrene (B11656) derivative can be guided to form a pyrrolidine scaffold. nih.gov This approach has been successfully applied to the modification of FDA-approved drugs, demonstrating its utility in pharmaceutical diversification. nih.gov

Other intramolecular cyclization methods include:

Acid-promoted cyclization: N-carbamate-protected amino alcohols can be cyclized in the presence of orthoesters, which activate the hydroxyl group, to yield pyrrolidines in good yields. organic-chemistry.org

Metal-catalyzed C-H amination: Palladium and copper catalysts can effect the intramolecular amination of unactivated C(sp³)-H bonds to form the pyrrolidine ring from picolinamide-protected amines or other suitable substrates. organic-chemistry.org

Radical cyclization: Selective radical pathways, controlled by the choice of halogenation reagents and reaction media, can lead to the formation of pyrrolidines. nih.gov

Reductive cyclization: Iridium-catalyzed reductive cyclization of amides and lactams can generate azomethine ylides, which then undergo intramolecular cycloaddition to form complex polycyclic pyrrolidine structures. acs.org

These methods highlight the versatility of intramolecular annulation in constructing the pyrrolidine ring system from readily available linear precursors.

[3+2] Cycloaddition Strategies for Pyrrolidine Ring Construction

The [3+2] cycloaddition reaction is a highly efficient and atom-economical method for constructing five-membered rings, making it a cornerstone in the synthesis of pyrrolidines. mdpi.comnih.govumich.edu This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A common source of 1,3-dipoles for pyrrolidine synthesis is the azomethine ylide. These intermediates can be generated in situ from various precursors, such as α-amino acids or their derivatives, and then trapped by an alkene (dipolarophile) to form the pyrrolidine ring. acs.org Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is a particularly powerful approach, offering advantages like minimal byproduct formation and high synthetic efficiency. mdpi.com The reaction can be catalyzed by various agents, including silver carbonate (Ag₂CO₃), to produce highly substituted proline derivatives with excellent regio- and diastereoselectivity. acs.org

Key aspects of [3+2] cycloaddition strategies include:

Generation of Azomethine Ylides: These can be formed via decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com Tertiary amides and lactams can also serve as precursors through a reductive pathway using catalysts like Vaska's complex. acs.org

Catalysis: Both metal-based catalysts (e.g., Ag₂CO₃) and organocatalysts are employed to control the stereoselectivity of the cycloaddition. mdpi.comacs.org

Scope: This strategy allows for the synthesis of a wide range of structurally diverse and complex pyrrolidines, including polycyclic and densely substituted systems. mdpi.comacs.org Photocatalytic methods have further expanded the scope of these cycloadditions. nih.gov

The versatility of the [3+2] cycloaddition makes it a preferred method for creating the pyrrolidine core with a high degree of stereochemical control.

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis This table is interactive. Users can sort data by clicking on the headers.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Glycine | Maleimides | Decarboxylation | Tetracyclic Pyrrolizidines | mdpi.com |

| Chiral N-tert-Butanesulfinylazadienes | Azomethine Ylides | Ag₂CO₃ | Densely Substituted Pyrrolidines | acs.org |

| Cyclopropyl Ketones | Hydrazones | Photoredox Catalyst | Structurally Diverse Pyrrolidines | nih.gov |

| Tertiary Amides/Lactams | Electron-deficient Alkenes | Vaska's complex, TMDS | Highly Substituted Pyrrolidines | acs.org |

| Nitrones | Cyclopropanes | Heat | Tetracyclic Core of Nakadomarin A | nih.gov |

Carbocyclization Methods Involving Propargyl Amines

Carbocyclization reactions involving propargyl amines represent another effective strategy for the synthesis of the pyrrolidine scaffold. These methods typically utilize transition metal catalysts to facilitate the cyclization of an amine containing both an allyl and a propargyl group.

A notable example is the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). researchgate.netnih.gov This reaction proceeds with regio- and stereoselectivity to afford methylenepyrrolidine derivatives in high yields. researchgate.netnih.gov The methodology is tolerant of various functional groups on the alkyne, including aryl, alkyl, and trimethylsilyl (B98337) substituents. researchgate.netnih.gov This tolerance allows for the synthesis of a diverse range of substituted pyrrolidines.

Enyne cross metathesis of propargylamines with ethyl vinyl ether, followed by a one-pot cyclization, provides a facile route to substituted pyrroles, which can be subsequently reduced to pyrrolidines. acs.org This method is particularly useful for creating 1,2,3-substituted pyrroles, which are challenging to synthesize via other routes. acs.org

Table 2: Catalytic Systems for Carbocyclization of Propargyl Amines This table is interactive. Users can sort data by clicking on the headers.

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Ti(O-iPr)₄ / EtMgBr / Et₂Zn | N-allyl-substituted 2-alkynylamines | Methylenepyrrolidine derivatives | Regio- and stereoselective; high yields | researchgate.netnih.gov |

| Grubbs Catalyst (for metathesis) | Propargylamines and ethyl vinyl ether | Substituted pyrroles (pyrrolidine precursors) | One-pot tandem reaction; access to 1,2,3-substitution | acs.org |

| Palladium catalysts | Nitrogen-containing enynyl acetates | Pyrrolidine derivatives | Intramolecular cyclization | nih.gov |

Multi-Step Synthesis Strategies from Common Precursors

The synthesis of this compound and its analogues can also be approached through multi-step sequences starting from readily available and often chiral precursors. These strategies allow for the systematic introduction of functional groups and the construction of the target molecule with precise control over its stereochemistry.

Sequential Functionalization of Pyrrolidine-3-Carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid and its derivatives are valuable starting materials for the synthesis of complex pyrrolidine-containing molecules. researchgate.netrsc.orgconsensus.appnii.ac.jp These precursors, which can often be obtained in enantiomerically pure forms, provide a scaffold upon which further chemical modifications can be performed to build the desired target structure.

One common strategy is the organocatalytic enantioselective Michael addition to α,β-unsaturated carbonyl compounds to construct the pyrrolidine ring with a carboxylic acid functionality at the 3-position. rsc.orgconsensus.app For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can lead to highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids in a two-step process. researchgate.netrsc.org

Once the substituted pyrrolidine-3-carboxylic acid is obtained, the carboxylic acid group can be converted into the desired prop-2-yn-1-one moiety. This transformation would typically involve:

Activation of the carboxylic acid: Conversion to an acid chloride, mixed anhydride, or active ester.

Coupling with a propargyl nucleophile: Reaction with a suitable propargyl organometallic reagent (e.g., propargylmagnesium bromide or propargyllithium) or performing a Sonogashira-type coupling if an appropriate precursor is used.

The synthesis of various drugs and precursors, such as Clemastine, often involves the homologation and functionalization of proline derivatives, which are structurally related to pyrrolidine-3-carboxylic acid. mdpi.com

Building Block Assembly via Retrosynthetic Disconnection

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules like this compound. This approach involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized building blocks.

A plausible retrosynthetic analysis for this compound would involve the following disconnections:

Amide Bond Disconnection: The primary disconnection would be at the amide bond, separating the pyrrolidine-3-yl amine from the prop-2-ynoic acid moiety. This simplifies the target into two key synthons: a pyrrolidine-3-amine synthon and a prop-2-ynoic acid synthon.

Pyrrolidine Ring Disconnection: The pyrrolidine-3-amine synthon can be further disconnected using established methods for pyrrolidine synthesis. For example, a [3+2] cycloaddition approach would break the ring down into a 1,3-dipole precursor and a dipolarophile. Alternatively, an intramolecular cyclization strategy would lead to an acyclic amino-alkene or amino-alkyne precursor.

This building block approach allows for a modular synthesis where different substituted pyrrolidine cores and various alkynyl side chains can be combined to create a library of analogues for structure-activity relationship studies. The synthesis of complex steroidal pyrrolidines has been successfully planned and executed using such a disconnection strategy, often involving cycloaddition reactions as the key ring-forming step. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

Solvent-Free Reaction Conditions in Propargyl Ketone Synthesis

The synthesis of propargyl ketones and their analogues, such as propargylamines, often involves multicomponent reactions (MCRs) like the A³ (aldehyde-alkyne-amine) or KA² (ketone-alkyne-amine) coupling reactions. Traditionally carried out in organic solvents, these reactions can be made significantly more environmentally friendly by eliminating the solvent entirely. Solvent-free, or neat, conditions not only reduce chemical waste and the environmental hazards associated with volatile organic compounds (VOCs) but can also lead to improved reaction kinetics, higher yields, and simpler purification procedures.

Several studies have demonstrated the feasibility and advantages of synthesizing propargyl derivatives under solvent-free conditions. For instance, the A³ coupling reaction to produce propargylamines has been successfully performed using various catalysts without any solvent. nih.gov In one approach, a copper-nanoparticle-based catalyst on a titanium dioxide support (CuNPs/TiO₂) was effective at 70°C under solvent-free conditions, yielding moderate to excellent results. nih.gov Similarly, gold-based catalysts like AuBr₃ have been employed for the intermolecular coupling of ketones, secondary amines, and alkynes at 60°C in the absence of a solvent. nih.gov

The use of mechanochemistry, specifically high-speed ball milling (HSBM), is another powerful technique for achieving solvent-free synthesis. mdpi.com This method uses mechanical force to initiate reactions between solid-state reactants, often at ambient temperature, which significantly reduces energy consumption compared to conventional heating. researchgate.net For example, the nucleophilic addition of terminal alkynes to carbonyl compounds has been efficiently promoted by potassium hydroxide (B78521) (KOH) under solvent-free ball-milling conditions. researchgate.net

Below is a table summarizing various solvent-free approaches to the synthesis of propargyl compounds, which are structural analogues to the propargyl ketone moiety.

Table 1: Examples of Solvent-Free Synthesis of Propargyl Derivatives

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|

| CuNPs/TiO₂ (0.5 mol%) | Aldehydes, Amines, Alkynes | 70 | Moderate to Excellent | nih.gov |

| AuBr₃ (4 mol%) | Ketones, Amines, Alkynes | 60 | Good | nih.gov |

| tert-BuOK | Arylacetylenes, Ketones | Not specified | Good to Excellent | researchgate.net |

| KOH (Ball Milling) | Terminal Alkynes, Carbonyls | Ambient | High | researchgate.net |

Catalyst Reuse and Recovery in Pyrrolidine Derivatization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis often relies on catalytic methods. researchgate.netnih.gov A key aspect of green chemistry is the ability to recover and reuse the catalyst, which is often a costly and environmentally sensitive transition metal. Developing heterogeneous catalysts or modifying homogeneous catalysts to enable easy separation from the reaction mixture is crucial for sustainable chemical manufacturing.

In the context of pyrrolidine synthesis, several strategies for catalyst recycling have been explored. Multicomponent reactions are again at the forefront, as they offer step and atom economy. tandfonline.com For instance, a copper-on-magnetite catalyst has been used for synthesizing propargylamines (which can be precursors or analogues to pyrrolidine derivatives) under solvent-free conditions. nih.gov The magnetic nature of the iron oxide support allows for the simple recovery of the catalyst using an external magnet, and it was shown to be reusable for up to four consecutive cycles. nih.gov

Another approach involves anchoring the catalyst to a solid support. The aforementioned CuNPs/TiO₂ system for propargylamine synthesis also demonstrated good reusability, maintaining its activity over several runs. nih.gov Such heterogenized catalysts prevent the leaching of the metal into the product and simplify purification, reducing the need for techniques like column chromatography that consume large volumes of solvent.

The synthesis of pyrrolidine rings themselves can be achieved through various catalytic cyclization reactions where catalyst reuse is a key consideration. For example, the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines utilized a palladium acetate (B1210297) catalyst in an intramolecular Heck reaction. nih.gov While this specific study focused on a one-pot sequence, the use of palladium catalysts in general has seen significant advances in recycling, including through immobilization on polymers or inorganic supports.

Table 2: Catalyst Systems with Demonstrated Reusability in Pyrrolidine-Related Syntheses

| Catalyst System | Reaction Type | Recovery Method | Reuse Cycles | Citation |

|---|---|---|---|---|

| Copper on Magnetite | A³ Coupling | External Magnet | 4 | nih.gov |

| CuNPs/TiO₂ | A³ Coupling | Centrifugation/Filtration | 4 | nih.gov |

Implementing these recyclable catalytic systems in the derivatization and synthesis of the pyrrolidine core of this compound would significantly enhance the sustainability of its production process, aligning with the principles of green chemistry by minimizing waste and preserving valuable resources.

Chemical Reactivity and Mechanistic Investigations of 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One

Reactions at the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group, participating in a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of 1-(pyrrolidin-3-yl)prop-2-yn-1-one.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and reliable method for covalently linking the ynone to other molecules bearing an azide (B81097) group.

The CuAAC reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and can be performed in various solvents, including water. nih.gov The resulting triazole ring is chemically stable, being generally inert to hydrolysis, oxidation, and reduction. nih.gov These features make the CuAAC a powerful tool for applications in medicinal chemistry, bioconjugation, and materials science. nih.gov For example, this reaction could be used to conjugate this compound to biomolecules, polymers, or other synthetic building blocks to create novel functional materials or therapeutic agents. researchgate.net

Table 1: Illustrative CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Metal-Catalyzed Hydrofunctionalization Reactions

Metal-catalyzed hydrofunctionalization represents a broad class of atom-economical reactions where an E-H bond (where E = C, N, O, S, B, Si) adds across the carbon-carbon triple bond. uniovi.es These reactions provide direct access to a variety of functionalized alkenes. rsc.orgrsc.org

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various metals, including copper, gold, and palladium. frontiersin.orgmdpi.comsciepub.com Depending on the catalyst and conditions, this reaction can yield enamines or imines, which are valuable intermediates in nitrogen-containing compound synthesis. mdpi.com For terminal alkynes, these reactions often proceed with high regioselectivity. researchgate.netmdpi.com

Hydrothiolation: The addition of a thiol (R-SH) to the alkyne, known as the thiol-yne reaction, can be achieved with or without a catalyst. rsc.org Metal-catalyzed versions, often using copper or actinide complexes, can provide high control over the regioselectivity, yielding either Markovnikov or anti-Markovnikov vinyl sulfides. acs.orgnih.govrsc.org These products are important in materials science and medicinal chemistry.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the terminal alkyne. masterorganicchemistry.comjove.com Treatment with a borane (B79455) reagent (e.g., BH₃ or a bulky borane like HBsia₂) followed by oxidative workup (typically with H₂O₂ and NaOH) initially forms an enol, which rapidly tautomerizes to the more stable aldehyde. libretexts.orgbyjus.comchemistrysteps.com This provides a reliable method for converting the alkyne functionality into an aldehyde.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is catalyzed by various transition metals, such as ruthenium, iron, and cobalt. nih.govnih.gov This reaction produces vinylsilanes, which are versatile intermediates in organic synthesis, notably in cross-coupling reactions. nih.gov The reaction with terminal alkynes can be controlled to yield either the branched (α) or linear (β) vinylsilane. nih.gov

Alkyne Activation and Rearrangement Pathways

The alkyne moiety can be activated by various reagents, leading to intramolecular rearrangements and cyclizations. Research on related propargyl systems suggests that the alkyne in this compound could participate in complex reaction cascades. For instance, studies have shown that N-(3-phenylprop-2-yn-1-yl)sulfonamides, when treated with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can undergo an unexpected rearrangement to form chiral pyrrolidin-3-ones. numberanalytics.com This type of transformation highlights the potential for the alkyne to act as an electrophile after activation, triggering cyclization pathways that involve the pyrrolidine (B122466) ring or its substituents. Such rearrangements can provide access to complex heterocyclic scaffolds from relatively simple starting materials. numberanalytics.com

Reactivity of the Ketone Functionality

The ketone carbonyl group is inherently electrophilic and serves as a handle for a wide range of nucleophilic additions and reactions involving the adjacent α-carbon.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the ketone in this compound is susceptible to attack by a variety of nucleophiles. numberanalytics.com These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl to form a tertiary alcohol upon workup.

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The ketone can undergo condensation with various reagents. For example, the Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), would convert the carbonyl group into an alkene. Similarly, condensation with amines can form imines or enamines. Studies on related ynones demonstrate their participation in domino condensation reactions with dicarbonyl compounds to build complex polycyclic systems. nih.govrsc.org

Enolate Chemistry and Alpha-Functionalization

The ketone possesses acidic protons on the α-carbons (the C2 and C4 positions of the pyrrolidine ring), allowing for the formation of an enolate intermediate upon treatment with a suitable base. masterorganicchemistry.combham.ac.uk Enolates are powerful nucleophiles that can react with a wide range of electrophiles, enabling the functionalization of the carbon atom adjacent to the carbonyl group. pitt.edu

The formation of the enolate is a critical step. masterorganicchemistry.com The choice of base and reaction conditions can determine which of the two possible enolates (from deprotonation at C2 or C4) is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically removes the less sterically hindered proton faster, forming the kinetic enolate. pitt.edu In contrast, a weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted, thermodynamically more stable enolate. pitt.edu

Once formed, the enolate can undergo various α-functionalization reactions: springernature.comrsc.org

Alkylation: Reaction with alkyl halides (R-X) in an Sₙ2 reaction introduces an alkyl group at the α-position. youtube.com

Halogenation: Treatment with halogens (Cl₂, Br₂, I₂) in the presence of acid or base leads to α-halogenated ketones. pitt.edu

Aldol (B89426) Addition: The enolate can add to another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone, a core transformation known as the aldol reaction. pitt.edu

This reactivity is a powerful tool for modifying the pyrrolidine scaffold, allowing for the introduction of diverse substituents and the construction of stereocenters. nih.govnih.gov

Table 2: General Scheme for Alpha-Functionalization via Enolate

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Enolate Formation | Strong base (e.g., LDA) | Pyrrolidinyl Enolate | Deprotonation of the α-carbon to form a nucleophilic enolate. bham.ac.uk |

Transformations Involving the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring of this compound is a key site for synthetic modification. Its nucleophilic character allows for a variety of reactions, including N-alkylation and N-acylation, and enables its participation in multicomponent reaction systems.

The nitrogen atom of the pyrrolidine ring can readily undergo N-alkylation with various alkylating agents. This reaction is a fundamental transformation for introducing substituents onto the nitrogen, thereby modifying the compound's physical and chemical properties. Typically, these reactions are carried out in the presence of a base to deprotonate the secondary amine, increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine, and the reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netacsgcipr.org The choice of alkylating agent can range from simple alkyl halides to more complex electrophiles. acsgcipr.org

N-acylation of the pyrrolidine nitrogen offers another route to functionalization. Acylating agents such as acyl chlorides or anhydrides react with the amine to form the corresponding N-acyl derivative. These reactions are typically rapid and can be performed under mild conditions. nih.govresearchgate.net The resulting amides are generally stable compounds. The use of coupling reagents, such as those based on carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond, particularly when coupling with carboxylic acids. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl pyrrolidine | researchgate.net |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acyl pyrrolidine | nih.gov |

| N-Acylation | Carboxylic acid, DCC, HOBt | N-Acyl pyrrolidine | researchgate.net |

This table presents generalized conditions for N-alkylation and N-acylation based on the reactivity of the pyrrolidine scaffold.

The secondary amine of this compound makes it a suitable component for multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov The amine can act as a nucleophile in various MCRs, such as the Mannich reaction or Ugi-type reactions. For instance, in a one-pot, three-component reaction, a ketone, an amine, and an alkyne can couple to form propargylamines. tandfonline.com The presence of the alkynyl ketone functionality in the target molecule could lead to subsequent intramolecular reactions, providing access to diverse heterocyclic scaffolds. researchgate.net

Concerted and Stepwise Reaction Mechanisms

The alkynyl ketone moiety in this compound is a versatile functional group that can participate in a variety of concerted and stepwise reactions, particularly cyclization reactions.

Cyclization reactions involving alkynyl ketones are of significant interest for the synthesis of heterocyclic compounds. organic-chemistry.orgrsc.org For example, [3+2] cycloaddition reactions between alkynyl ketones and suitable partners, such as azomethine ylides, can lead to the formation of highly functionalized pyrrolidines. organic-chemistry.orgresearchgate.netacs.org The stereochemical outcome of these reactions is often controlled by the geometry of the transition state. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to analyze the transition state structures and energies, providing insights into the reaction mechanism and stereoselectivity. beilstein-journals.orgacs.org These analyses can help in understanding whether a reaction proceeds through a concerted pathway, where bond formation occurs simultaneously, or a stepwise pathway involving discrete intermediates.

In stepwise reaction mechanisms, the identification and characterization of reaction intermediates are crucial for elucidating the reaction pathway. For reactions involving this compound, intermediates such as enamines or zwitterionic species could be formed. For example, in phosphine-catalyzed reactions of alkynyl ketones, a zwitterionic intermediate is often proposed. researchgate.netorganic-chemistry.org Trapping experiments, where a reactive species is added to the reaction mixture to intercept and react with a transient intermediate, can provide experimental evidence for the existence of such intermediates. Spectroscopic techniques, such as NMR and mass spectrometry, are invaluable for the characterization of both the trapped products and, in some cases, the intermediates themselves if they are sufficiently stable. beilstein-journals.org

Table 2: Potential Intermediates in Reactions of Alkynyl Ketones

| Reaction Type | Proposed Intermediate | Method of Investigation | Reference |

| Phosphine-catalyzed cycloaddition | Zwitterionic species | Mechanistic studies, trapping experiments | organic-chemistry.org |

| Base-catalyzed reactions | Enolate/Enamine | Spectroscopic analysis, computational studies | beilstein-journals.org |

This table outlines plausible intermediates based on the known reactivity of the alkynyl ketone functional group.

Applications of 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One As a Versatile Synthetic Intermediate

Precursor for Complex Pyrrolidine-Containing Heterocycles

The rich reactivity of the ynone functional group provides a direct pathway to a variety of complex heterocyclic systems built upon the pyrrolidine (B122466) core. numberanalytics.com The dual electrophilic nature of the ynone, at both the carbonyl carbon and the β-alkynyl carbon, allows for a diverse range of cyclization strategies.

The construction of fused and spirocyclic scaffolds is a primary area where 1-(pyrrolidin-3-yl)prop-2-yn-1-one could serve as a key starting material. The ynone moiety is an excellent partner in various cycloaddition reactions.

1,3-Dipolar Cycloadditions: This class of reactions is one of the most powerful methods for constructing five-membered heterocycles. researchgate.net The ynone within the target molecule can act as a dipolarophile, reacting with various 1,3-dipoles. For instance, reaction with azomethine ylides can generate highly substituted, and potentially spirocyclic, pyrrolidines. acs.orgnih.govresearchgate.net If the nitrogen of the pyrrolidine ring in the starting material is first converted into an azomethine ylide, an intramolecular cycloaddition could potentially lead to fused ring systems. Similarly, reaction with nitrones would yield isoxazoline-containing structures, and cycloadditions with azides would form triazoles. researchgate.net

Diels-Alder Reactions: Ynones can function as dienophiles in [4+2] cycloaddition reactions. numberanalytics.com An intermolecular reaction with a suitable diene would append a six-membered ring to the propynone side chain. More complex, fused systems could be envisioned if the diene component is tethered to the pyrrolidine nitrogen, setting the stage for an intramolecular Diels-Alder reaction.

Annulation Reactions: The ynone functionality is a precursor to various fused heterocycles through annulation reactions with dinucleophiles. For example, reaction with hydrazine (B178648) or its derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could form isoxazoles. These reactions would result in a new heterocyclic ring being directly attached to the pyrrolidine core via the carbonyl carbon.

The table below summarizes potential cycloaddition reactions for creating complex heterocyclic systems.

| Reaction Type | Reactant Partner | Potential Product Scaffold |

| [3+2] Cycloaddition | Azomethine Ylide | Spirocyclic Pyrrolidine/Pyrrolizidine |

| [3+2] Cycloaddition | Nitrone | Pyrrolidinyl-isoxazoline |

| [3+2] Cycloaddition | Organic Azide (B81097) | Pyrrolidinyl-triazole |

| [4+2] Diels-Alder | Conjugated Diene | Pyrrolidinyl-cyclohexenone derivative |

| Annulation | Hydrazine | Pyrrolidinyl-pyrazole |

The generation of chemical libraries for drug discovery relies on the use of versatile scaffolds that allow for the rapid diversification of molecular structure. This compound is an ideal candidate for this purpose due to its multiple points for chemical modification.

The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination, introducing a wide variety of substituents. nih.gov Simultaneously, the ynone moiety can undergo a plethora of transformations. Nucleophiles can add in a conjugate (Michael) fashion to the β-alkynyl carbon, and the terminal alkyne can participate in reactions such as the Sonogashira coupling, Pauson-Khand reaction, or copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This orthogonal reactivity allows for the systematic construction of large libraries of complex molecules. A library could be generated by first creating a series of N-substituted derivatives of this compound, followed by a second diversification step where each of these intermediates is subjected to a range of ynone-specific reactions. This strategy enables a comprehensive exploration of the chemical space around the pyrrolidin-3-yl ketone core. tandfonline.com

Role in Natural Product Synthesis

Pyrrolidine-containing alkaloids and other natural products are enduring targets for total synthesis. mdpi.com The structural motifs present in this compound make it a plausible, though not yet reported, intermediate in such endeavors.

Many natural products contain a pyrrolidin-3-one or a 3-substituted pyrrolidine core. mdpi.com The hydration of the alkyne in this compound would yield a 1,3-dicarbonyl species, a versatile precursor for further elaboration. More directly, the ynone side chain could be used to construct a larger portion of a target molecule. For example, in the synthesis of certain alkaloids, the ynone could undergo intramolecular cyclization or be involved in a key fragment coupling step, attaching a complex side chain to the pyrrolidine ring in a single, efficient operation. While no published total syntheses currently feature this specific intermediate, its potential is evident from syntheses that utilize similar pyrrolidine building blocks. mdpi.com

Asymmetric synthesis often relies on the "chiral pool," using readily available, enantiomerically pure natural compounds as starting materials. researchgate.net The pyrrolidine ring is an excellent candidate for this approach. Enantiopure (R)- or (S)-1-(pyrrolidin-3-yl)prop-2-yn-1-one could be synthesized from inexpensive chiral precursors such as (R)- or (S)-aspartic acid, glutamic acid, or malic acid. nih.gov

Once the chiral pyrrolidine core is established, the stereocenter at the C-3 position can exert stereochemical control over subsequent reactions—a process known as substrate-controlled asymmetric induction. acs.org For example, the chiral environment created by the pyrrolidine ring could direct the facial selectivity of a nucleophilic attack on the ketone or a cycloaddition reaction involving the alkyne. This strategy would allow for the stereoselective synthesis of complex molecules where the stereochemistry of the pyrrolidine ring dictates the formation of new stereocenters in the molecule.

The table below outlines potential chiral precursors and the asymmetric strategies they enable.

| Chiral Precursor | Synthetic Strategy | Potential Chiral Product |

| (R)- or (S)-Aspartic Acid | Multi-step conversion | Enantiopure this compound |

| (R)- or (S)-Malic Acid | Ring closure and functionalization | Enantiopure this compound |

| Enantiopure Intermediate | Substrate-controlled reduction | Chiral pyrrolidinyl propargyl alcohol |

| Enantiopure Intermediate | Diastereoselective cycloaddition | Chiral fused or spirocyclic pyrrolidine |

Contribution to Materials Science Research

The application of heterocyclic compounds in materials science is a rapidly growing field. The unique structure of this compound suggests several potential uses in this area.

The terminal alkyne is a highly valuable functional handle for materials synthesis. It can readily participate in CuAAC "click" reactions, allowing the pyrrolidine moiety to be covalently attached to polymer backbones, surfaces (like silica (B1680970) or gold), or nanoparticles. This could be used to create novel stationary phases for chromatography, functional coatings, or sensors where the pyrrolidine unit acts as a binding site or alters surface properties.

Furthermore, the compound itself could act as a monomer or cross-linking agent in polymerization reactions. The alkyne could undergo polymerization, or the molecule could be incorporated into polymers like polyamides or polyimides via reactions involving the secondary amine. The resulting polymers, bearing pendant pyrrolidine rings, could have interesting properties, such as the ability to coordinate metal ions for catalysis or sequestration. While distinct from the well-known polymer Polyvinylpyrrolidone (PVP), which is based on an N-vinylpyrrolidone monomer, such materials would leverage the chemical properties of the pyrrolidine ring in a polymeric context. wikipedia.org

Monomer in Polymer Synthesis with Defined Architectures

The terminal alkyne group in this compound is a key functional handle for polymerization reactions. This functionality allows for its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction. This would enable the incorporation of the pyrrolidinone unit into polymer chains, potentially leading to materials with novel properties. The rigid pyrrolidine ring could impart specific conformational constraints on the polymer backbone, influencing its secondary structure and bulk properties.

Building Block for Functional Organic Materials

Beyond polymerization, the reactive nature of the alkyne and the ketone functionalities allows for a variety of chemical modifications. These transformations could lead to the development of functional organic materials. For instance, the alkyne can be used to attach the molecule to surfaces or to other molecular entities to create materials with specific optical, electronic, or recognition properties. The pyrrolidine ring itself can be further functionalized to tune the solubility and self-assembly characteristics of the resulting materials.

Exploration in Chemical Biology and Molecular Interaction Research

The structural features of this compound make it an intriguing candidate for applications in chemical biology, particularly in the design of molecular tools to study biological systems.

Scaffold for Ligand Design and Molecular Probe Development

The pyrrolidine ring is a well-established scaffold in drug discovery, known to interact with a variety of biological targets. researchgate.netd-nb.infounipa.it The non-planar nature of the pyrrolidine ring provides a three-dimensional framework that can be exploited for the design of ligands with high affinity and selectivity for their target proteins. researchgate.netd-nb.info The propargyl ketone unit offers a reactive handle for the attachment of reporter tags, such as fluorophores or biotin, transforming the molecule into a molecular probe for target identification and validation studies.

Structure-Based Chemical Derivatization for Target Engagement Studies

The terminal alkyne provides a site for covalent modification of biological targets. In the context of target engagement studies, a molecule like this compound could be designed as a warhead to react with a specific amino acid residue within the active site of a target protein. This covalent interaction allows for the direct labeling and identification of the protein target, providing crucial information about the molecule's mechanism of action. This approach is instrumental in the development of novel therapeutic agents and chemical probes.

Theoretical and Computational Studies on 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the molecular properties of 1-(pyrrolidin-3-yl)prop-2-yn-1-one. These computational techniques offer a lens into the molecule's electronic structure, which is fundamental to its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be crucial in determining its most stable three-dimensional arrangement, or conformation. The pyrrolidine (B122466) ring can adopt various puckered conformations, such as the envelope and twist forms. The attachment of the prop-2-yn-1-one substituent at the 3-position introduces further conformational possibilities.

Computational studies on similar pyrrolidine derivatives have shown that the choice of the functional and basis set in DFT calculations is critical for obtaining accurate geometric parameters. arabjchem.orgeurjchem.com For instance, the B3LYP functional combined with a 6-31G* basis set is commonly employed for geometry optimization and conformational analysis of such organic molecules. arabjchem.org These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. Conformational analysis helps identify the lowest energy isomer, which is the most abundant form of the molecule at equilibrium.

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Studies on Related Pyrrolidine Structures

| Parameter | Typical Value Range | Significance |

| C-N Bond Length (ring) | 1.45 - 1.48 Å | Indicates the strength and nature of the amine bond within the heterocycle. |

| C=O Bond Length | 1.22 - 1.25 Å | Reflects the polarization of the carbonyl group, a key reactive site. |

| C≡C Bond Length | 1.19 - 1.21 Å | Characteristic of the triple bond in the propargyl group. |

| Pyrrolidine Ring Puckering | Varies (Envelope/Twist) | Determines the overall shape and steric accessibility of the molecule. |

Note: The values in this table are illustrative and based on general findings for similar structures. Specific calculations for this compound are required for precise data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of the HOMO and LUMO of this compound would be key indicators of its chemical reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring and potentially the π-system of the propynone group. The LUMO is expected to be centered on the carbonyl carbon and the alkyne, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

| Molecular Orbital | Expected Localization | Implied Reactivity |

| HOMO | Pyrrolidine Nitrogen, C≡C π-bond | Nucleophilic character, site for electrophilic attack. |

| LUMO | Carbonyl Carbon, C≡C π*-antibonding orbital | Electrophilic character, site for nucleophilic attack. |

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its Lewis basicity and propensity to engage in hydrogen bonding. The hydrogen atom on the pyrrolidine nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The acetylenic proton could also show a slightly positive potential. Such maps are invaluable for predicting how the molecule will interact with other reagents and solvents. General DFT studies on amides and ketones confirm these expected charge distributions.

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful means to investigate the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Localization and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or the alkyne, transition state calculations would be essential. For example, in a Michael addition reaction, computational models can determine the structure of the transition state and the associated energy barrier, providing a quantitative measure of the reaction's feasibility. Studies on the synthesis of pyrrolidinedione derivatives have successfully used these methods to elucidate complex reaction mechanisms. rsc.orgresearchgate.net

Solvent Effects in Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For reactions of this compound, the polarity of the solvent would likely influence the stability of charged intermediates and transition states. For instance, a polar protic solvent could stabilize the developing negative charge on the oxygen atom during a nucleophilic attack on the carbonyl group, thereby lowering the activation energy. Studies on the nucleophilic reactivity of pyrrolidine have demonstrated the significant influence of solvent mixtures on reaction kinetics, which can be rationalized through computational modeling. mendeley.comresearchgate.net Understanding these solvent effects is critical for optimizing reaction conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. youtube.com For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment. mdpi.com

The structural flexibility of this compound arises from two main sources: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the ring to the propynone group. The pyrrolidine ring is not planar and typically exists in one of two predominant puckered conformations, known as envelope or twist forms. acs.org For a substituted pyrrolidine, these are often described as Cγ-exo and Cγ-endo puckers, where the Cγ atom is either on the opposite (exo) or same (endo) side of the ring as the substituent. nih.gov

MD simulations can explore the energy landscape associated with these conformational changes. nih.gov By simulating the molecule's dynamics, researchers can identify the most stable conformers, the energy barriers between them, and how factors like solvent affect the conformational equilibrium. acs.orgcrick.ac.uk For instance, a simulation could reveal the preferred pucker of the pyrrolidine ring and the rotational angle of the propynone substituent in an aqueous solution versus a nonpolar solvent. nih.gov

Interactive Data Table: Hypothetical Conformational Analysis Data from an MD Simulation

| Dihedral Angle/Pucker | Solvent | Average Value (degrees) | Population (%) | Key Observation |

| Pyrrolidine Pucker (Cγ) | Water | exo: 75, endo: 25 | 75 / 25 | Exo pucker is the dominant conformation in polar solvent. nih.gov |

| C2-C3-C=O Torsion | Water | 165 | 90 | The carbonyl group is oriented away from the ring. |

| Pyrrolidine Pucker (Cγ) | Toluene | exo: 60, endo: 40 | 60 / 40 | The energy difference between puckers is reduced. |

| C2-C3-C=O Torsion | Toluene | -170 | 85 | Similar orientation to that in water. |

The propynone and pyrrolidine moieties of this compound contain functional groups capable of forming non-covalent interactions, such as hydrogen bonds (the N-H of the pyrrolidine) and π-π stacking (the alkyne). These interactions can lead to the formation of ordered, self-assembled structures, known as supramolecular assemblies. acs.orgrsc.org

MD simulations are well-suited to study the initial stages of such aggregation processes. rsc.org By placing multiple molecules of this compound in a simulation box, one can observe how they interact and arrange themselves. The simulations can calculate radial distribution functions to quantify the preferred distances between different parts of the molecules, identifying key intermolecular contacts that stabilize the assembly. nih.gov For example, simulations could predict whether the molecules form hydrogen-bonded chains via the pyrrolidine N-H and carbonyl oxygen, or if they stack in a way that maximizes π-π interactions between the alkyne groups. acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of molecular properties from their structure. neovarsity.org While often used for biological activity, Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict properties relevant to chemical transformations. chemrxiv.orgchemrxiv.org

For this compound and its derivatives, a QSAR model could be built to predict their reactivity in a specific chemical reaction. This involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of the molecules. nih.gov These descriptors could include:

Electronic Descriptors: Partial charges on atoms, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are relevant for reactions governed by electrostatic interactions or frontier molecular orbital theory.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness around the reactive alkyne or the pyrrolidine nitrogen.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

A statistical model, such as multiple linear regression, can then be created to find a mathematical equation that correlates these descriptors with an experimentally measured property, like the reaction rate or yield. nih.gov Such a model could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward molecules with desired chemical properties. nih.govresearchgate.net

Interactive Data Table: Hypothetical Molecular Descriptors for QSAR Analysis

| Compound Derivative (Substituent on Pyrrolidine N) | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Reactivity (Relative Rate) |

| This compound (H) | -7.2 | -1.5 | 120.5 | 1.0 |

| 1-(1-Methylpyrrolidin-3-yl)prop-2-yn-1-one (CH3) | -6.9 | -1.4 | 135.2 | 1.3 |

| 1-(1-Acetylpyrrolidin-3-yl)prop-2-yn-1-one (COCH3) | -7.8 | -2.1 | 155.8 | 0.7 |

Chirality and Asymmetric Approaches to 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For derivatives of 1-(pyrrolidin-3-yl)prop-2-yn-1-one, this involves creating the chiral center(s) on the pyrrolidine (B122466) ring with a specific absolute configuration. This can be achieved by employing chiral catalysts, chiral auxiliaries, or organocatalysts that create a chiral environment for the reaction.

Asymmetric Catalysis for Propargyl Ketone Formation

The formation of the propargyl ketone moiety is a key transformation. Asymmetric catalysis for this step, particularly for the creation of β-keto propargylamines, remains an underdeveloped area of synthesis. acs.org However, principles from related reactions, such as the asymmetric propargylation of ketones and aldehydes to form homopropargylic alcohols, can be adapted. nih.govacs.org These methods often utilize chiral catalysts to control the stereochemical outcome.

A prominent strategy involves the use of chiral biphenols, such as BINOL derivatives, to catalyze the enantioselective addition of allenylboronates to ketones. nih.govacs.org This reaction can produce chiral propargyl alcohols with high yields and enantiomeric ratios. nih.gov For instance, the use of 3,3′-Br2-BINOL as a catalyst allows for the formation of various homopropargylic alcohols in good yields (60–98%) and high enantiomeric ratios (up to 99:1). nih.gov

Another approach involves the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which act as C-alkynyl imine precursors. acs.org This method, catalyzed by a chiral phosphoric acid, provides access to a range of chiral β-keto N-Boc-propargylamines in high yields (up to 98%) and enantioselectivities (up to 95% ee). acs.org The synthetic utility of these products is demonstrated by their conversion into various derivatives through selective reduction of either the ketone or the alkyne moiety. acs.org

| Catalyst/Method | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| (S)-3,3′-Br2-BINOL | Ketones + Allenylboronates | Homopropargylic Alcohols | 60-98% | up to 99:1 er | nih.gov |

| Chiral Phosphoric Acid (CPA) | Enamides + C-alkynyl N-Boc N,O-acetals | β-Keto N-Boc-propargylamines | up to 98% | up to 95% | acs.org |

| (S)-SEGPHOS/Copper Triflate | Isatin derivatives + Allenylboronic acid pinacol ester | Chiral Propargyl Alcohols | Excellent | up to 12:88 er | nih.gov |

Chiral Auxiliary-Mediated Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. This approach typically involves three steps: attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

For the synthesis of chiral pyrrolidine derivatives, auxiliaries can be attached to a precursor molecule to control the formation of stereocenters on the ring. acs.org Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. Similarly, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are common chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively.

In the context of this compound, a chiral auxiliary could be appended to a pyrrolidine precursor to control the diastereoselective introduction of substituents or the formation of the ring itself. For instance, the N-tert-butanesulfinylimine group has been shown to act as an effective chiral auxiliary in the [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. acs.org

Organocatalysis in Pyrrolidine Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a powerful tool for constructing complex chiral molecules. nih.govmdpi.com The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with L-proline and its derivatives being among the most widely used catalysts. nih.govmdpi.com These catalysts are particularly effective in asymmetric transformations via enamine or iminium ion activation. rsc.org

A significant breakthrough in the field was the use of diarylprolinol silyl ethers, developed independently by Jørgensen and Hayashi, for the asymmetric functionalization of aldehydes. nih.govnih.gov Pyrrolidine-based organocatalysts have been successfully applied to a variety of reactions for building the chiral pyrrolidine ring, including:

Michael Additions: The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a valuable method for forming γ-nitrocarbonyl compounds, which are precursors to substituted pyrrolidines. nih.govnih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in the addition of nitromethane to α,β-unsaturated aldehydes. rsc.org

Cascade Reactions: Bifunctional squaramide catalysts have been used in aza-Michael/Michael cascade reactions to afford highly functionalized chiral pyrrolidines with good yields, good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee). rsc.org

These organocatalytic methods provide a direct route to enantiomerically enriched pyrrolidine cores, which can then be further elaborated to introduce the prop-2-yn-1-one side chain.

Diastereoselective Synthetic Routes

When a molecule has two or more stereocenters, diastereomers are possible. Diastereoselective synthesis aims to selectively produce one diastereomer over the others. For substituted pyrrolidines, this involves controlling the relative stereochemistry of the substituents on the five-membered ring.

Control of Stereochemistry in Cyclization Reactions

The stereochemical outcome of cyclization reactions is crucial for establishing the relative configuration of substituents on the pyrrolidine ring. Several strategies have been developed to achieve high diastereoselectivity.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org The diastereoselectivity of this reaction can be controlled by the geometry of the dipole and the dipolarophile, as well as by the catalyst used. acs.org For example, the reaction of nonstabilized azomethine ylides with olefinic oxindoles can produce spirooxindole-pyrrolidines with high diastereoselectivity. dntb.gov.ua Similarly, sequential inter- and intramolecular [3+2] cycloadditions of azomethine ylides have been developed for the one-pot, diastereoselective synthesis of complex heterocyclic systems containing a pyrrolidine ring. acs.org

Other diastereoselective cyclization methods include:

Intramolecular aza-Michael cyclisation: This strategy can be catalyzed by chiral phosphoric acids to yield enantioenriched pyrrolidines. whiterose.ac.uk

Lewis acid-mediated cyclization: A tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to pyrrolidines. nih.gov

Three-component reactions: The Yb(OTf)3-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters produces pyrrolidines with a high preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Influence of Substituents on Diastereoselectivity

The nature and position of substituents on the reacting precursors can have a profound impact on the diastereoselectivity of pyrrolidine ring formation. Steric and electronic effects can dictate the favored transition state geometry, thereby influencing the stereochemical outcome.

In the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via iron-catalyzed C-H bond amination, the substituents on the starting aliphatic azide (B81097) play a critical role. nih.gov It has been shown that aryl groups with ortho substituents lead to the exclusive formation of the syn diastereomer. In contrast, meta and para substituents on the aryl ring have no significant effect on the diastereomeric ratio (d.r.), which remains consistent at around 3-4:1. nih.gov This suggests that steric hindrance close to the reaction center is a key factor in directing the stereochemical pathway. The increased steric bulk forces a specific transition state that leads to a single diastereomer. nih.gov

The influence of the N-tert-butanesulfinyl group in [3+2] cycloadditions also highlights the role of substituents. This chiral group acts as an effective controller of diastereoselectivity, leading to the formation of densely substituted pyrrolidines with excellent diastereomeric ratios. acs.org

| Substrate Substituent (Aryl Group) | Position of Substituent | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Phenyl | - | 3.9:1 |

| 4-Methylphenyl | para | 3.8:1 |

| 4-Fluorophenyl | para | 3.5:1 |

| 3-Chlorophenyl | meta | 3.9:1 |

| 2-Fluorophenyl | ortho | >20:1 (single diastereomer) |

| 2-Chlorophenyl | ortho | >20:1 (single diastereomer) |

| 2-(Trifluoromethyl)phenyl | ortho | >20:1 (single diastereomer) |

Chiral Resolution Methodologies

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds. For derivatives of this compound, which possess a stereocenter at the C3 position of the pyrrolidine ring, several methodologies can be employed to isolate the desired enantiomer. These approaches are broadly categorized into classical and enzymatic resolution techniques.

Classical Resolution Techniques

Classical resolution relies on the conversion of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.

For chiral pyrrolidine derivatives, which are secondary amines, the most common approach involves diastereomeric salt formation with a chiral acid. The racemic pyrrolidine base is treated with one enantiomer of a chiral acid in a suitable solvent. This reaction forms two diastereomeric salts. Due to their differential solubility, one salt will preferentially crystallize from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically enriched pyrrolidine. The other enantiomer can often be recovered from the mother liquor. The success of this technique is highly dependent on the choice of the resolving agent and the crystallization solvent.

Commonly used chiral resolving agents for amines are listed in the table below.

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (S)-(+)-Mandelic acid | Chiral Acid |

| (R)-(-)-Mandelic acid | Chiral Acid |

| Di-p-toluoyl-tartaric acid | Chiral Acid |

| Di-benzoyl-tartaric acid | Chiral Acid |

Enzymatic Resolution Approaches

Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution. This method is valued for its mild reaction conditions and high efficiency. Hydrolases, particularly lipases, are frequently employed for the kinetic resolution of racemic pyrrolidines.

The strategy often involves introducing a functional group that the enzyme can act upon, such as a hydroxyl or ester group. For instance, in derivatives of 3-hydroxypyrrolidine, a close structural analog to the core of this compound, lipases can selectively acylate the hydroxyl group of one enantiomer. In a typical procedure, the racemic N-protected 3-hydroxypyrrolidine is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase like Candida antarctica lipase B (CAL-B). The enzyme will preferentially catalyze the formation of the acetate (B1210297) ester for one enantiomer, leaving the other enantiomer unreacted as the alcohol. The resulting mixture of the esterified product and the unreacted alcohol can then be separated by standard chromatographic techniques.

This approach is governed by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E-value indicates a high degree of selectivity and an efficient resolution. Dynamic kinetic resolution (DKR) is an advancement where the non-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

The table below summarizes representative findings in the enzymatic resolution of pyrrolidine derivatives.

| Enzyme | Substrate | Reaction | Enantioselectivity (E value) / % ee | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic N-benzylacetyl proline derivative | Hydrolysis | Excellent | |

| Burkholderia cepacia Lipase | Racemic N-Boc protected β-amino ester | Hydrolysis | Good | |

| Phosphatidylserine from B. cepacia | Racemic 3-substituted pyrrolidine | Hydrolysis | Excellent ee for (R)-3-hydroxypyrrolidine | |

| Amano Lipase PS-IM | Racemic N-Cbz-3-hydroxypyrrolidine | Acetylation | 95% ee for (R)-product | |

| Candida rugosa Lipase | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Acetylation | E = 67.5 |

Stereochemical Assignment Methodologies in Research

Once an enantiomerically enriched or pure sample of a this compound derivative is obtained, determining its absolute configuration is a crucial final step. Several powerful analytical techniques are employed in research to unambiguously assign the stereochemistry (R or S) at the chiral center.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography . This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice. To determine the absolute configuration, the analysis must be sensitive to anomalous dispersion effects, which requires the presence of a sufficiently heavy atom in the molecule and the use of a specific wavelength of X-ray radiation. If the molecule itself does not crystallize well or lacks a heavy atom, it can be derivatized with a known chiral auxiliary whose absolute stereochemistry is already established. The known configuration of the auxiliary then acts as an internal reference, allowing for the unambiguous assignment of the unknown stereocenter in the crystal structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another widely used method, although it typically determines relative stereochemistry unless chiral auxiliaries are used. The most common NMR-based approach for assigning absolute configuration involves the formation of diastereomers by reacting the enantiomerically pure compound with a chiral derivatizing agent (CDA). A widely used CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA). By preparing both the (R)-MTPA and (S)-MTPA esters or amides of the pyrrolidine derivative, the resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. A systematic analysis of these chemical shift differences (Δδ = δS - δR) for protons near the stereocenter allows for the assignment of the absolute configuration based on established empirical models.

Additionally, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative configuration of stereocenters by identifying protons that are close to each other in space.

Advanced Spectroscopic and Chromatographic Methods in the Research of 1 Pyrrolidin 3 Yl Prop 2 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and, increasingly, in the solid state. Its ability to provide information on the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable in the study of 1-(pyrrolidin-3-yl)prop-2-yn-1-one.

One- and Two-Dimensional NMR Techniques

The initial characterization of this compound typically begins with one-dimensional (1D) NMR experiments, primarily ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, specific signals corresponding to the protons on the pyrrolidine (B122466) ring, the propargyl group, and the acetylenic proton would be expected.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbonyl carbon, the two acetylenic carbons, and the carbons of the pyrrolidine ring.

To establish the precise connectivity between protons and carbons, a variety of two-dimensional (2D) NMR experiments are employed. These techniques are crucial for unambiguously assigning the signals observed in the 1D spectra.

| 2D NMR Technique | Information Provided for this compound |

| COSY (Correlation Spectroscopy) | Establishes proton-proton (¹H-¹H) coupling networks within the pyrrolidine ring. |